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Compound of Interest

Compound Name: alpha,3-Dimethylstyrene

Cat. No.: B1676602

Introduction

a,3-Dimethylstyrene, systematically named 1-methyl-3-(prop-1-en-2-yl)benzene, is an aromatic
hydrocarbon of significant interest in polymer chemistry and organic synthesis. Its unique
substitution pattern on the benzene ring influences its electronic properties and reactivity,
making a thorough understanding of its spectral characteristics crucial for researchers,
scientists, and drug development professionals. This guide provides an in-depth analysis of the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for a,3-Dimethylstyrene. The interpretation of this data is grounded in fundamental
principles of spectroscopy and supported by comparative data from isomeric and structurally
related compounds.

The structural formula of a,3-Dimethylstyrene is presented below:
Caption: Molecular structure of a,3-Dimethylstyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR spectra of a,3-Dimethylstyrene are discussed below.
These predictions are based on established substituent effects on the chemical shifts of
aromatic and vinylic protons and carbons.

'H NMR Spectroscopy
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The proton NMR spectrum of a,3-Dimethylstyrene is expected to show distinct signals for the
aromatic protons, the vinylic protons, and the methyl protons.

Experimental Protocol (Typical):

o Dissolve approximately 5-10 mg of a,3-Dimethylstyrene in 0.6-0.7 mL of deuterated
chloroform (CDCls).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

e Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Process the data, including Fourier transformation, phase correction, and baseline
correction.

Predicted *H NMR Data:

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

) Aromatic protons (H-
~7.2-7.0 Multiplet 4H

2, H-4, H-5, H-6)
~5.4 Singlet 1H Vinylic proton (=CH2)
~5.1 Singlet 1H Vinylic proton (=CHz)
~2.3 Singlet 3H Ar-CHs
~2.1 Singlet 3H =C-CHs
Interpretation:

e Aromatic Region (6 ~7.2-7.0 ppm): The four protons on the meta-substituted benzene ring
will exhibit a complex multiplet pattern due to spin-spin coupling. The exact chemical shifts
and coupling constants would require spectral simulation for precise assignment.

 Vinylic Protons (0 ~5.4 and ~5.1 ppm): The two geminal vinylic protons of the isopropenyl
group are diastereotopic and are expected to appear as two distinct singlets. Their chemical
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shifts are influenced by the anisotropic effect of the benzene ring.

o Methyl Protons (6 ~2.3 and ~2.1 ppm): The protons of the methyl group attached to the

aromatic ring (Ar-CHs) are expected to resonate around 2.3 ppm as a singlet. The vinylic

methyl protons (=C-CHs) will also appear as a singlet, slightly upfield around 2.1 ppm.

Caption: Predicted *H NMR assignments for a,3-Dimethylstyrene.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the number of unique carbon environments

in the molecule.

Experimental Protocol (Typical):

o Prepare a sample as described for *tH NMR, with a higher concentration (20-50 mg) if

necessary.

e Acquire a proton-decoupled 3C NMR spectrum.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be performed to differentiate between CH, CHz, and CHs groups.

Predicted 3C NMR Data:

Chemical Shift (6, ppm) Carbon Type Assignment

~143 Quaternary =C(CHs5)

~141 Quaternary Ar-C (ipso to isopropenyl)
~138 Quaternary Ar-C (ipso to methyl)
~128-125 CH Aromatic CH carbons
~113 CH2 =CH:

~22 CHs =C-CHs

~21 CHs Ar-CHs
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Interpretation:

o Quaternary Carbons: Three quaternary carbon signals are expected: the vinylic carbon
attached to the methyl group, and the two aromatic carbons bearing the substituents.

o Aromatic CH Carbons: The four aromatic CH carbons will appear in the typical downfield
region for aromatic carbons.

¢ Vinylic Methylene Carbon: The =CH:z carbon will be observed around 113 ppm.

o Methyl Carbons: The two methyl carbons will have distinct signals in the upfield region of the
spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their
characteristic vibrational frequencies.

Experimental Protocol (Typical):

e Obtain a thin film of the neat liquid sample between two sodium chloride or potassium
bromide plates.

» Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range
of 4000-400 cm~1.

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Intensity Vibrational Mode

) Aromatic and Vinylic C-H
3100-3000 Medium
stretch

Aliphatic C-H stretch (from

2980-2850 Medium

CHs)
~1630 Medium C=C stretch (vinylic)
~1600, 1480 Medium-Strong C=C stretch (aromatic ring)
~890 Strong =CHz2 out-of-plane bend

C-H out-of-plane bend (meta-
~780, ~700 Strong

disubstituted aromatic)

Interpretation:

The IR spectrum will be characterized by the presence of aromatic and vinylic C-H stretching
vibrations above 3000 cm~1. The aliphatic C-H stretching from the methyl groups will appear
just below 3000 cm~*. The C=C stretching vibrations of the vinyl group and the aromatic ring
will be visible in the 1630-1480 cm~! region. A strong band around 890 cm~! is characteristic of
the out-of-plane bending of the geminal vinylic protons. The substitution pattern on the benzene
ring will be indicated by strong C-H out-of-plane bending bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol (Typical):

¢ Introduce a small amount of the sample into the mass spectrometer, typically via a gas
chromatography (GC-MS) system for separation and introduction.

¢ lonize the sample using electron impact (El) at 70 eV.

e Analyze the resulting ions based on their mass-to-charge ratio (m/z).
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Predicted Mass Spectrum Data:

The molecular formula of a,3-Dimethylstyrene is C1ioH12 and its molecular weight is 132.20

g/mol .
m/z Proposed Fragment
132 [M]* (Molecular lon)
117 [M - CHs]*
91 [C7H7]* (Tropylium ion)

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 132. The base
peak is likely to be at m/z 117, corresponding to the loss of a methyl radical from the
isopropenyl group to form a stable benzylic-type cation. Another significant fragment at m/z 91,
the tropylium ion, is a common feature in the mass spectra of alkylbenzenes. Mass spectral
data for the isomeric 0,alpha-dimethylstyrene shows a top peak at m/z 117 and a second
highest at m/z 132, which supports this predicted fragmentation pattern[1].

- CHse

- C2H2
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Caption: Predicted major fragmentation pathway for a,3-Dimethylstyrene.

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on well-established
principles and comparative analysis with related compounds. The expected *H NMR, 13C NMR,
IR, and MS data provide a comprehensive spectral fingerprint for a,3-Dimethylstyrene. This
information is invaluable for the identification and characterization of this compound in various
research and development settings. Experimental verification of this data is recommended for
definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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